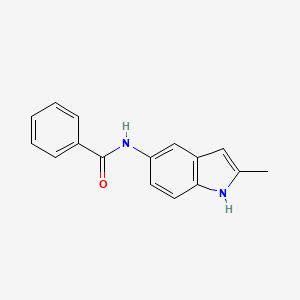

N-(2-Methyl-1H-indol-5-yl)benzamide

Description

Properties

Molecular Formula |

C16H14N2O |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

N-(2-methyl-1H-indol-5-yl)benzamide |

InChI |

InChI=1S/C16H14N2O/c1-11-9-13-10-14(7-8-15(13)17-11)18-16(19)12-5-3-2-4-6-12/h2-10,17H,1H3,(H,18,19) |

InChI Key |

GXRAVFCYXQCDLO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Neuropharmacological Applications

N-(2-Methyl-1H-indol-5-yl)benzamide has been identified as a potential modulator of serotonin receptors, particularly the 5-HT1F receptor. This receptor is implicated in several neurological disorders, including:

- Migraine : Compounds that activate the 5-HT1F receptor can help alleviate migraine symptoms by inhibiting the release of pro-inflammatory neuropeptides. Studies indicate that this compound may serve as an effective treatment for migraine prevention and management, as it enhances serotonin transmission .

- Depression and Anxiety Disorders : The modulation of serotonin receptors is also relevant for treating mood disorders. Research suggests that compounds activating the 5-HT1F receptor may provide therapeutic benefits for conditions such as depression, anxiety, and panic disorders .

Cancer Research

Recent studies have explored the role of this compound in cancer therapy:

- Inhibition of Cancer Cell Proliferation : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis. It has been shown to inhibit key enzymes involved in tumor growth and metastasis, making it a candidate for further investigation in oncological applications .

- Targeting Lipid Peroxidation Enzymes : The compound has been evaluated for its inhibitory effects on mammalian lipoxygenases, particularly ALOX15, which are involved in inflammatory responses and cancer progression. Inhibitors derived from similar structures have demonstrated potential in reducing the activity of these enzymes, suggesting a pathway through which this compound could exert anti-cancer effects .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves various chemical reactions that yield derivatives with enhanced biological activity. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties:

| Compound | Activity | IC50 (µM) |

|---|---|---|

| This compound | 5-HT1F Agonist | TBD |

| Derivative A | ALOX15 Inhibitor | 0.03 |

| Derivative B | Cytotoxicity against Cancer Cells | TBD |

This table summarizes some findings related to the compound's derivatives and their respective activities. Further research is needed to establish definitive IC50 values for this compound itself.

Case Studies and Clinical Implications

Several case studies highlight the therapeutic potential of this compound:

- Clinical Trials on Migraine Treatment : Ongoing clinical trials are investigating the efficacy of compounds targeting the 5-HT1F receptor for migraine relief, with preliminary results suggesting significant improvements in patient outcomes .

- Oncology Research : Case studies examining the impact of this compound on specific cancer types have shown promising results in preclinical models, indicating a need for further exploration in human trials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzamides with Indole Moieties

N-[3-(2-Dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide

- Structural Differences: Incorporates a 4-fluoro substituent on the benzamide and a dimethylaminoethyl group at the indole’s 3-position.

- Biological Activity: Exhibits high selectivity (>100-fold) for the 5-HT1F receptor over other serotonin receptors, attributed to the electron-withdrawing fluorine and the basic dimethylaminoethyl side chain enhancing receptor interaction .

- Pharmacological Relevance : Demonstrated efficacy in inhibiting neurogenic dural inflammation, a model for migraine therapy .

2-Chloro-5-iodo-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide

- Structural Differences : Features chloro and iodo substituents on the benzamide and a 1,3-dioxo-isoindole group instead of indole.

N-[2-(1H-Indol-3-yl)ethyl]benzamide

Benzamides with Non-Indole Heterocycles

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structural Differences : Replaces indole with a hydroxy-dimethylethyl group.

- Applications : Functions as an N,O-bidentate directing group in metal-catalyzed C–H bond functionalization, highlighting its utility in synthetic chemistry rather than pharmacology .

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Pharmacokinetic and Structural Comparisons

Table 1: Key Structural and Functional Properties

Research Findings and Implications

- Structure-Activity Relationships (SAR): Electron-Withdrawing Groups: Fluorine at the benzamide’s para position (e.g., 4-fluorobenzamide) enhances receptor selectivity, as seen in 5-HT1F agonists . Side Chain Modifications: Alkylaminoethyl groups on indole (e.g., dimethylaminoethyl) improve solubility and receptor interactions, critical for CNS-targeting drugs .

Synthetic Accessibility :

- This compound’s straightforward synthesis makes it a viable scaffold for derivatization, as demonstrated in acyl urea analogs targeting σ1R .

Q & A

Q. What are the common synthetic routes for N-(2-Methyl-1H-indol-5-yl)benzamide, and what critical conditions ensure optimal yield?

Synthesis typically involves multi-step protocols, including:

- Indole core formation : Cyclization of substituted anilines or hydrazines under acidic conditions.

- Benzoylation : Reaction of the indole intermediate with benzoyl chloride or derivatives in the presence of a base (e.g., pyridine) in anhydrous solvents like dichloromethane or toluene .

- Critical conditions : Temperature control (often 0–5°C for benzoylation), inert atmosphere (N₂/Ar), and stoichiometric precision to minimize side reactions. Catalysts like palladium complexes may enhance coupling efficiency .

Q. How is the purity of synthesized this compound verified in academic research?

- Thin-layer chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

- Melting point analysis : Determines consistency with literature values (uncorrected capillary tube method) .

- Spectroscopic techniques :

- ¹H/¹³C NMR (400 MHz, DMSO-d₆/CDCl₃): Confirms structural integrity via chemical shifts (e.g., indole NH ~10–12 ppm, benzamide carbonyl ~165–170 ppm) .

- FT-IR : Identifies functional groups (e.g., amide C=O stretch ~1650 cm⁻¹) .

- Mass spectrometry (MS) : Validates molecular ion peaks (e.g., ESI-MS for [M+H]⁺) .

Q. What initial biological screening methods are employed to assess the compound’s bioactivity?

- In vitro cytotoxicity assays : MTT/XTT tests on cancer cell lines (e.g., HeLa) to determine IC₅₀ values .

- Antimicrobial screening : Agar diffusion or microdilution against bacterial/fungal strains .

- Enzyme inhibition studies : PARP-1 or kinase inhibition assays using fluorescence-based protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield while minimizing by-products?

- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves regioselectivity .

- Green chemistry approaches : Use of ethanol/water mixtures or recyclable catalysts (e.g., silica-supported Cu(II)) to enhance sustainability .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock/Vina) : Models binding to PARP-1 or kinase active sites, prioritizing key residues (e.g., hydrogen bonds with catalytic aspartates) .

- Molecular dynamics (MD) simulations : Assesses stability of ligand-receptor complexes over 100+ ns trajectories .

- QSAR modeling : Relates substituent electronic parameters (Hammett σ) to bioactivity .

Q. How should researchers address contradictions in spectral data during characterization?

- Multi-technique cross-validation : Compare NMR, IR, and MS data to resolve ambiguities (e.g., distinguishing regioisomers) .

- X-ray crystallography : Resolves absolute configuration and confirms hydrogen-bonding networks (e.g., amide⋯π interactions) .

- Advanced NMR methods : 2D COSY/NOESY to assign overlapping proton signals .

Q. What strategies control process-related impurities during large-scale synthesis?

- In-process monitoring : HPLC/LC-MS tracks intermediate purity and detects carryover impurities (e.g., unreacted indole precursors) .

- Recrystallization optimization : Use of ethanol/water mixtures to remove hydrophobic by-products .

- Taguchi methods : Statistically identifies critical factors (e.g., pH, stirring rate) affecting impurity formation .

Q. How are structure-activity relationship (SAR) studies designed for this compound?

- Scaffold diversification : Introduce substituents (e.g., halogens, methoxy groups) at the indole 2- or benzamide para positions to modulate lipophilicity and target affinity .

- Bioisosteric replacement : Substitute the benzamide with thiazole or oxadiazole rings to enhance metabolic stability .

- Pharmacophore mapping : Identifies essential moieties (e.g., indole NH for H-bonding) using comparative activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.